![molecular formula C9H20OSi B14613851 Silane, trimethyl[(1-methylenepentyl)oxy]- CAS No. 60585-82-2](/img/structure/B14613851.png)
Silane, trimethyl[(1-methylenepentyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, trimethyl[(1-methylenepentyl)oxy]- is an organosilicon compound with the molecular formula C9H20OSi. This compound consists of a silane group bonded to a trimethyl group and a (1-methylenepentyl)oxy group. It is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(1-methylenepentyl)oxy]- typically involves the reaction of trimethylsilane with an appropriate (1-methylenepentyl)oxy precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(1-methylenepentyl)oxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trimethyl[(1-methylenepentyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The trimethyl and (1-methylenepentyl)oxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Silane, trimethyl[(1-methylenepentyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Silane, trimethyl[(1-methylenepentyl)oxy]- involves its interaction with various molecular targets. The compound can form stable bonds with oxygen and fluorine atoms, making it useful in applications requiring strong and durable chemical bonds. The pathways involved in its reactions include nucleophilic substitution and radical-mediated processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: A simpler silane compound with similar reactivity but lacking the (1-methylenepentyl)oxy group.
Phenylsilane: Contains a phenyl group instead of the (1-methylenepentyl)oxy group, leading to different chemical properties.
Trichlorosilane: A halogenated silane with distinct reactivity due to the presence of chlorine atoms.
Uniqueness
Silane, trimethyl[(1-methylenepentyl)oxy]- is unique due to the presence of the (1-methylenepentyl)oxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring selective reactivity and stability.
Eigenschaften
CAS-Nummer |
60585-82-2 |
|---|---|
Molekularformel |
C9H20OSi |
Molekulargewicht |
172.34 g/mol |
IUPAC-Name |
hex-1-en-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C9H20OSi/c1-6-7-8-9(2)10-11(3,4)5/h2,6-8H2,1,3-5H3 |
InChI-Schlüssel |
VLPIMARDMANELA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzene, [(1-chloroheptyl)thio]-](/img/structure/B14613780.png)

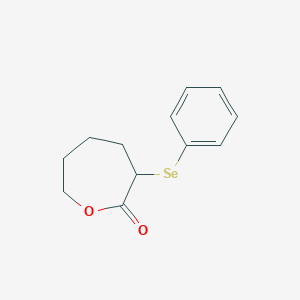
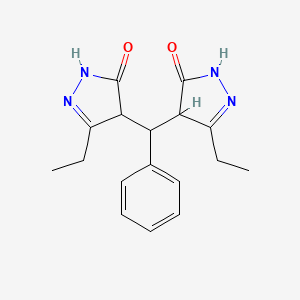
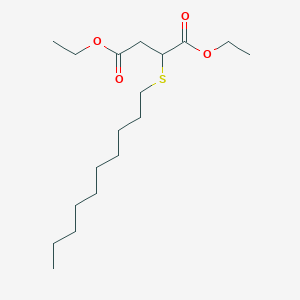
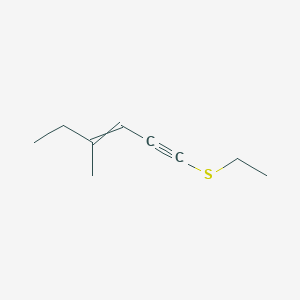

phosphanium iodide](/img/structure/B14613819.png)
![Chloro[bis(pentachlorophenyl)]thallane](/img/structure/B14613830.png)

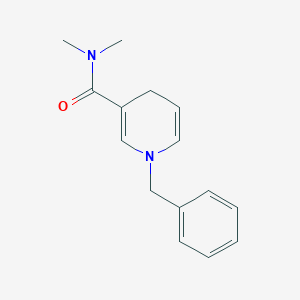

![2-[2-(3,5-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14613854.png)

